N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine
Overview
Description
“N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including “N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine”, typically consists of a planar quinazoline core with various substituents. These substituents can significantly influence the compound’s physical, chemical, and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine” would depend on its exact structure, particularly the nature and position of its substituents .Scientific Research Applications
Synthesis and Antitumor Activities
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine has been studied for its potential in synthesizing novel compounds with antitumor activities. For instance, diazole 4-aminoquinazoline derivatives synthesized from this compound have shown significant inhibitory activities against PC-3 cell lines in vitro, indicating potential applications in cancer treatment (Liao Wen-j, 2015).
Solid Phase Synthesis Applications
This compound also plays a role in the solid phase synthesis of other chemical structures. It was used in the synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines, providing a basis for further chemical and pharmaceutical research (Xiaobing Wang et al., 2005).
PET Imaging Agent Synthesis
Its derivatives have been evaluated as potential PET imaging agents for tumor detection. In particular, experiments on tumor-bearing mice showed that these derivatives can concentrate in tumors, suggesting their use in medical imaging for cancer diagnosis (Yurong Chen et al., 2012).
Antibacterial Properties
Research has also explored the antibacterial properties of related compounds, with some derivatives showing significant activity against both gram-positive and gram-negative strains. This suggests the potential for developing new antibacterial drugs based on this chemical structure (Y. Al-Hiari et al., 2007).
Molecular Docking Studies
In molecular docking studies, indole-aminoquinazoline hybrids derived from this compound have shown moderate to significant activity against various cancer cell lines. This highlights the compound's role in the development of new anticancer agents (M. Mphahlele et al., 2018).
Safety And Hazards
Future Directions
Quinazoline derivatives are a promising class of compounds in drug discovery due to their wide range of biological activities. Future research could focus on synthesizing new quinazoline derivatives, like “N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine”, and testing their biological activities . Additionally, computational methods could be used to predict the properties and potential biological targets of these compounds .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCCXLHESAETR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408139 | |
Record name | TCMDC-123784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
CAS RN |
184356-50-1 | |
Record name | TCMDC-123784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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